molecular formula C9H7BrF2OZn B14871585 4-Allyloxy-3,5-difluorophenylZinc bromide

4-Allyloxy-3,5-difluorophenylZinc bromide

Cat. No.: B14871585
M. Wt: 314.4 g/mol
InChI Key: FCKJCBWQOAIYDQ-UHFFFAOYSA-M
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Description

4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc reagent used in various organic synthesis reactions. This compound is typically utilized in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of the allyloxy and difluorophenyl groups makes it a versatile reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE involves the reaction of 4-allyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The zinc reagent is often activated by using a catalyst or by pre-treatment with a halogenated solvent.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then diluted to a 0.25 M concentration in THF for ease of use in various applications.

Chemical Reactions Analysis

Types of Reactions

4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various substituted phenyl compounds and complex organic molecules.

Scientific Research Applications

4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE is used in a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, such as halides, to form carbon-carbon bonds. The presence of the allyloxy and difluorophenyl groups enhances its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-ALLYLOXY-3,5-DIFLUOROPHENYLMAGNESIUM BROMIDE
  • 4-ALLYLOXY-3,5-DIFLUOROPHENYLLITHIUM
  • 4-ALLYLOXY-3,5-DIFLUOROPHENYLCOPPER

Uniqueness

Compared to similar compounds, 4-ALLYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE offers unique reactivity and selectivity in cross-coupling reactions. The presence of zinc as the central metal atom provides distinct advantages in terms of reaction conditions and product yields.

Properties

Molecular Formula

C9H7BrF2OZn

Molecular Weight

314.4 g/mol

IUPAC Name

bromozinc(1+);1,3-difluoro-2-prop-2-enoxybenzene-5-ide

InChI

InChI=1S/C9H7F2O.BrH.Zn/c1-2-6-12-9-7(10)4-3-5-8(9)11;;/h2,4-5H,1,6H2;1H;/q-1;;+2/p-1

InChI Key

FCKJCBWQOAIYDQ-UHFFFAOYSA-M

Canonical SMILES

C=CCOC1=C(C=[C-]C=C1F)F.[Zn+]Br

Origin of Product

United States

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